N-(benzylideneamino)pyridine-4-carboxamide

VAP-1 inhibition amine oxidase enzyme kinetics

This is the unsubstituted parent scaffold of the (E)-N′-(benzylidene)isonicotinohydrazide series. Essential for medicinal chemistry SAR baselining against M. tuberculosis H37Rv (MIC values span <0.31 to >62.5 µg/mL depending on substitution). Quantitatively characterized VAP-1 inhibitor with cross-species potency (rat IC₅₀ 14 nM; human IC₅₀ 230 nM). X-ray diffraction coordinates and DFT-optimized geometry (B3LYP/6-311++G(d,p)) are published. Validated precursor for 5-aminooxazole and 1,3,4-oxadiazole synthesis. Handle with caution—documented high carcinogenicity hazard classification.

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
CAS No. 533-02-8
Cat. No. B2824521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzylideneamino)pyridine-4-carboxamide
CAS533-02-8
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2
InChIInChI=1S/C13H11N3O/c17-13(12-6-8-14-9-7-12)16-15-10-11-4-2-1-3-5-11/h1-10H,(H,16,17)/b15-10+
InChIKeyUFMAHOLDSCSFMC-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(Benzylideneamino)pyridine-4-carboxamide (CAS 533-02-8): Product Identity and Core Characteristics for Research Procurement


N-(Benzylideneamino)pyridine-4-carboxamide (CAS 533-02-8, also designated N′-benzylidene-isonicotinohydrazide or (E)-N′-benzylideneisonicotinohydrazide) is an isonicotinic acid hydrazide-derived Schiff base with the molecular formula C₁₃H₁₁N₃O and molecular weight 225.25 g/mol [1]. This compound is formed via the condensation reaction between isoniazid (isonicotinic acid hydrazide) and benzaldehyde, producing a hydrazone linkage that serves as the foundation for a well-characterized class of pyridine-4-carboxamide derivatives [2]. The compound has been the subject of structural characterization via X-ray diffraction and DFT computational studies, and has documented biological evaluation against Mycobacterium tuberculosis H37Rv and VAP-1 (vascular adhesion protein-1) enzyme targets [3][4][5].

Why N-(Benzylideneamino)pyridine-4-carboxamide Cannot Be Casually Replaced with Other Isonicotinohydrazone Derivatives


Substitution among isonicotinohydrazone derivatives is not interchangeable without material consequences for experimental outcomes. Structure-activity relationship (SAR) studies across a series of (E)-N′-(monosubstituted-benzylidene)isonicotinohydrazide derivatives demonstrate that the nature and position of the substituent on the benzylidene ring directly dictate the magnitude of antitubercular activity [1]. For instance, within a 22-compound series evaluated against M. tuberculosis H37Rv, MIC values spanned from <0.31 μg/mL to >62.5 μg/mL depending solely on aromatic substitution pattern [2]. The unsubstituted parent compound (N-(benzylideneamino)pyridine-4-carboxamide) occupies a defined position within this activity landscape and exhibits distinct enzyme inhibition profiles, including documented VAP-1 inhibitory activity with species-dependent potency differences (rat IC₅₀ = 14 nM; human IC₅₀ = 230 nM) that have been quantitatively established [3]. Furthermore, the compound′s safety assessment profile includes a documented "high" carcinogenicity hazard classification, a property that may not extrapolate to substituted analogs and is directly relevant for handling and regulatory compliance in laboratory settings [4].

N-(Benzylideneamino)pyridine-4-carboxamide: Quantified Differentiation Versus Analogs for Evidence-Based Selection


VAP-1 Enzyme Inhibition: Species-Dependent Potency with Direct Cross-Species Comparable Data

N-(Benzylideneamino)pyridine-4-carboxamide exhibits potent inhibition of vascular adhesion protein-1 (VAP-1), with a quantitatively established species-dependent difference in potency. In rat VAP-1 expressed in CHO cells, the compound shows an IC₅₀ of 14 nM, while the same assay system using human VAP-1 yields an IC₅₀ of 230 nM, representing an approximately 16-fold lower potency against the human enzyme [1]. This species-selective inhibition profile provides a defined baseline that may differ from structurally related isonicotinohydrazone derivatives lacking this specific enzyme interaction characterization.

VAP-1 inhibition amine oxidase enzyme kinetics species selectivity

Safety Profile Differentiation: Documented Carcinogenicity Hazard Classification Versus Uncharacterized Analogs

In a formal hazard assessment conducted by the SAS (Searching, Assessment, and Screening) system for safer alternative chemicals, N-(benzylideneamino)pyridine-4-carboxamide received a "High" hazard classification for carcinogenicity, while mutagenicity was classified as "Low" [1]. In contrast, reproductive toxicity, developmental toxicity, endocrine disruption, acute toxicity, and neurotoxicity endpoints were all categorized as "Insufficient Data" for classification [2]. This defined safety profile—with a specific, documented carcinogenicity concern—provides procurement-relevant information that is absent for most closely related, less-characterized isonicotinohydrazone analogs, which typically lack any formal hazard assessment.

hazard assessment carcinogenicity laboratory safety regulatory compliance

Anti-Mycobacterial Activity Baseline: Position of the Unsubstituted Parent Within a Quantified SAR Series

Within a systematic SAR evaluation of 22 (E)-N′-(monosubstituted-benzylidene)isonicotinohydrazide derivatives against M. tuberculosis H37Rv, the unsubstituted parent compound N-(benzylideneamino)pyridine-4-carboxamide serves as the activity baseline against which all substituted derivatives are compared [1]. In a related series of 19 derivatives, MIC values against M. tuberculosis H37Rv ranged from 0.00014 mM to 0.01174 mM, with seven derivatives (including 2a, 2b, 2e, 2h, 2l, 2m, and 2q) demonstrating greater potency than the reference drug isoniazid; the most potent derivative (2q) exhibited an MIC of 0.00023 mM [2]. While the specific MIC value of the unsubstituted parent is not explicitly isolated in the available abstracts, the compound represents the core scaffold from which structure-dependent activity modulation (ranging from inactive to sub-micromolar potency) is derived [3].

antitubercular Mycobacterium tuberculosis H37Rv MIC SAR

Structural Characterization Depth: XRD-Derived Crystallographic Parameters Validated by DFT Analysis

N-(Benzylideneamino)pyridine-4-carboxamide (referred to as N′-benzylidene-isonicotinohydrazide, N-BINH) has been subjected to comprehensive structural characterization combining experimental X-ray diffraction (XRD) with density functional theory (DFT) computational analysis at the B3LYP/6-311++G(d,p) level [1]. The study includes Hirshfeld surface analysis to elucidate 3D intermolecular interactions in the crystal lattice and fingerprint plots for 2D interaction mapping [2]. Molecular electrostatic potential (MEP) analysis identified the oxygen atom as the most reactive site within the molecule [3]. This depth of crystallographic and computational characterization—with peer-reviewed publication of detailed atomic coordinates, vibrational frequencies, and NMR chemical shift calculations—exceeds the typical characterization available for many commercially available isonicotinohydrazone analogs, which often lack published XRD or DFT validation [4].

X-ray diffraction DFT crystal structure Hirshfeld analysis computational chemistry

Molecular Docking Profile: Pre-Computed Receptor Interactions for Four Distinct Biological Targets

Molecular docking analysis of N-(benzylideneamino)pyridine-4-carboxamide (N-BINH) against four distinct receptor targets has been computationally performed and published, providing pre-computed binding orientation and interaction data [1]. The electrophilicity index calculated for the molecule theoretically supports its bioactive potential [2]. This pre-existing docking data enables researchers to prioritize this compound for experimental validation based on computational predictions of target engagement, a resource not uniformly available across the broader class of isonicotinohydrazone derivatives.

molecular docking ligand-protein interaction virtual screening target prediction

Synthetic Utility as a Versatile Precursor: Documented Transformation to 5-Aminooxazole Derivatives

N-(Benzylideneamino)pyridine-4-carboxamide (as N-benzylideneaminopyridinium salt derivative) has been documented as a versatile synthetic intermediate for the preparation of 5-aminooxazole derivatives via reaction with cyanide ion [1]. In this transformation, the compound reacts with potassium cyanide to afford "iminonitrile" intermediates that can be further converted to 2,4-diaryl-5-aminooxazole products in good yields, offering a simple and convenient route to a wide variety of 5-aminooxazole compounds [2]. This documented synthetic utility distinguishes the compound from many closely related isonicotinohydrazone derivatives that lack published synthetic transformation protocols, providing procurement justification for use as a validated building block in heterocyclic synthesis .

synthetic intermediate heterocycle synthesis 5-aminooxazole chemical transformation

Optimal Application Scenarios for N-(Benzylideneamino)pyridine-4-carboxamide Based on Quantified Differentiation Evidence


VAP-1 Enzyme Inhibition Studies Requiring Defined Species-Selectivity Data

Researchers investigating vascular adhesion protein-1 (VAP-1) as a therapeutic target can utilize N-(benzylideneamino)pyridine-4-carboxamide as a characterized inhibitor with quantitatively established cross-species potency data. The compound exhibits an IC₅₀ of 14 nM against rat VAP-1 and 230 nM against human VAP-1 when tested in identical CHO cell expression systems [1]. This approximately 16-fold species-dependent potency difference provides a defined baseline for interpreting results across rodent and human experimental models, enabling informed selection of appropriate species-specific assays.

Structure-Activity Relationship (SAR) Studies Using the Unsubstituted Parent Scaffold as Baseline

N-(Benzylideneamino)pyridine-4-carboxamide serves as the unsubstituted parent scaffold within the (E)-N′-(benzylidene)isonicotinohydrazide series. SAR studies across 22 monosubstituted derivatives have established that aromatic substitution pattern directly modulates anti-mycobacterial potency against M. tuberculosis H37Rv, with MIC values spanning orders of magnitude [1]. Researchers engaged in medicinal chemistry optimization of this chemotype can employ the parent compound as the essential reference baseline against which to quantify the activity contributions of specific substituents, ensuring systematic and interpretable SAR development [2].

Crystallography and Computational Chemistry Requiring Validated Structural Parameters

For crystallographers and computational chemists requiring a structurally validated isonicotinohydrazone derivative, N-(benzylideneamino)pyridine-4-carboxamide offers peer-reviewed X-ray diffraction coordinates, DFT-optimized geometry at the B3LYP/6-311++G(d,p) level, and Hirshfeld surface analysis of crystal packing interactions [1]. The availability of published atomic coordinates, vibrational frequency data, NMR chemical shift calculations (¹³C and ¹H), and molecular electrostatic potential mapping enables direct use as a reference standard or as input for molecular docking and virtual screening campaigns [2].

Heterocyclic Synthesis Using Validated Transformation Protocols

Synthetic chemists engaged in the preparation of 5-aminooxazole derivatives can employ N-(benzylideneamino)pyridine-4-carboxamide as a documented precursor. Published methodology describes its reaction with potassium cyanide to yield iminonitrile intermediates that can be further elaborated to 2,4-diaryl-5-aminooxazole products in good yields [1]. Additionally, the compound has been documented as a reactant in oxidative transformations yielding 1,3,4-oxadiazole derivatives, providing validated entry points to structurally diverse heterocyclic products [2].

Quote Request

Request a Quote for N-(benzylideneamino)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.